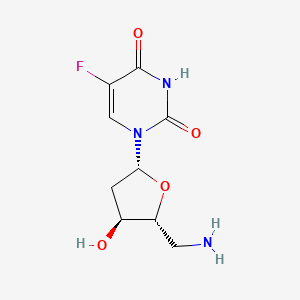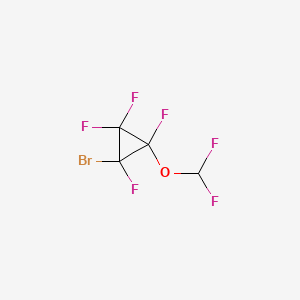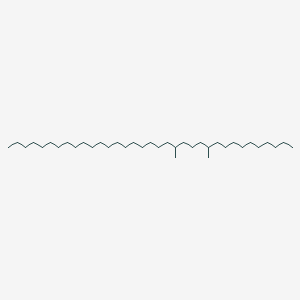
11,15-Dimethylpentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a branched alkane, specifically a dimethyl derivative of pentatriacontane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:
Sex Pheromones: It acts as a sex pheromone in certain insect species, aiding in mating and reproduction.
Chemical Communication: It is involved in chemical signaling, helping insects recognize colony members, differentiate between species, and communicate with each other.
Barrier Against Desiccation: The compound forms part of the epicuticular wax layer, providing a barrier against water loss and protecting insects from desiccation.
Mecanismo De Acción
The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .
Comparación Con Compuestos Similares
Similar Compounds
13,23-Dimethylpentatriacontane: Another dimethyl derivative of pentatriacontane, also found in insect cuticular hydrocarbons.
15,19,23-Trimethylheptatriacontane: A trimethyl derivative with similar roles in insect communication.
3,7,11,15-Tetramethylhentriacontane: A tetramethyl derivative involved in pheromone signaling in tsetse flies.
Uniqueness
11,15-Dimethylpentatriacontane is unique due to its specific methylation pattern, which influences its role and effectiveness as a pheromone. The position of the methyl groups affects the compound’s interaction with receptors and its overall biological activity, making it distinct from other similar hydrocarbons.
Propiedades
Número CAS |
56987-84-9 |
|---|---|
Fórmula molecular |
C37H76 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
11,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clave InChI |
PFWHBIJHNFAHQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
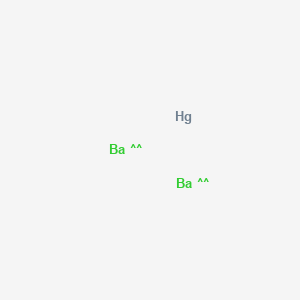

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
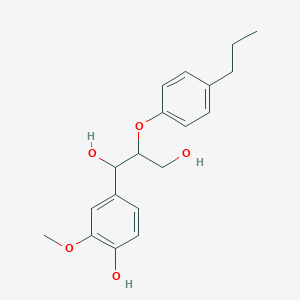

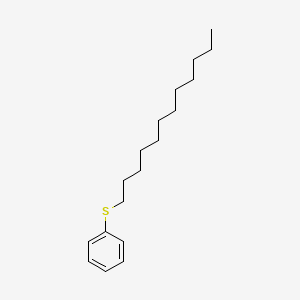
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
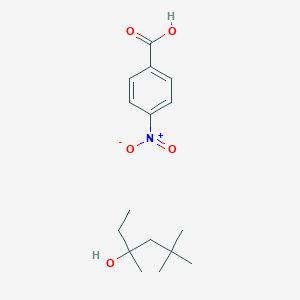
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
